molecular formula C18H15N3O2 B12567066 1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole CAS No. 192990-26-4

1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole

Cat. No.: B12567066
CAS No.: 192990-26-4
M. Wt: 305.3 g/mol
InChI Key: BBLBNLRBJOPEAM-UHFFFAOYSA-N
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Description

1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazole ring substituted with a benzyl group and a nitro-phenylethenyl group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and nitro-phenylethenyl groups. Common synthetic routes include:

    Nitration: Introduction of the nitro group through nitration reactions.

    Alkylation: Addition of the benzyl group via alkylation reactions.

    Condensation: Formation of the phenylethenyl group through condensation reactions.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and nitro-phenylethenyl groups can be substituted with other functional groups, leading to the formation of new compounds.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various effects. The benzyl and phenylethenyl groups contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole can be compared with other similar compounds, such as:

    1-Benzyl-2-nitroimidazole: Lacks the phenylethenyl group, resulting in different chemical and biological properties.

    5-Nitro-2-phenylethenylimidazole: Lacks the benzyl group, affecting its overall activity and applications.

Properties

CAS No.

192990-26-4

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

1-benzyl-5-(2-nitro-2-phenylethenyl)imidazole

InChI

InChI=1S/C18H15N3O2/c22-21(23)18(16-9-5-2-6-10-16)11-17-12-19-14-20(17)13-15-7-3-1-4-8-15/h1-12,14H,13H2

InChI Key

BBLBNLRBJOPEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C=C(C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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